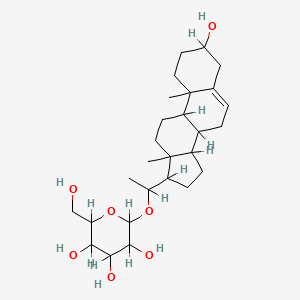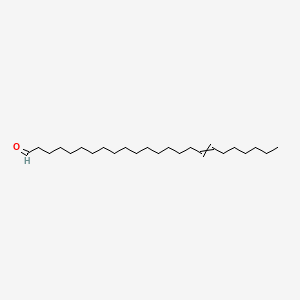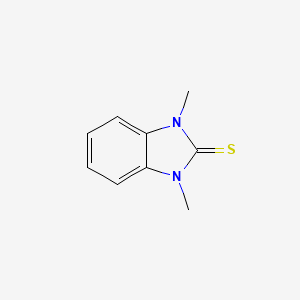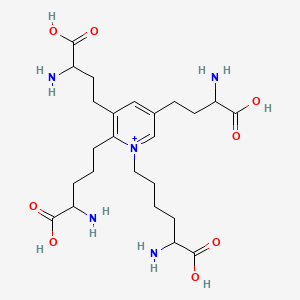
Isodesmosina
Descripción general
Descripción
Isodesmosine, also known as Ide, belongs to the class of organic compounds known as tetracarboxylic acids and derivatives. These are carboxylic acids containing exactly four carboxyl groups. Isodesmosine is considered to be a practically insoluble (in water) and relatively neutral molecule. Isodesmosine has been detected in multiple biofluids, such as urine and blood. Within the cell, isodesmosine is primarily located in the cytoplasm.
Isodesmosine is a pyridinium ion obtained by formal condensation of four molecules of lysine. It has a role as a biomarker. It is a pyridinium ion and a lysine derivative.
2-(4-Amino-4-carboxybutyl)-1-(5-amino-5-carboxypentyl)-3,5-bis(3-amino-3-carboxypropyl)pyridinium. A rare amino acid found in elastin, formed by condensation of four molecules of lysine into a pyridinium ring.
Aplicaciones Científicas De Investigación
Biomarcador para la enfermedad pulmonar obstructiva crónica (EPOC)
La isodesmosina se ha estudiado ampliamente como un posible biomarcador para la EPOC. La hipótesis se basa en su presencia en la elastina madura y su liberación durante la degradación de la elastina, que es una característica de la EPOC. Estudios han demostrado que los pacientes con EPOC excretan cantidades más altas de desmosinas urinarias que los controles sanos, lo que sugiere una correlación con la gravedad de la enfermedad .
Indicador de la degradación de la elastina
Debido a su papel único en la reticulación de la elastina, la this compound sirve como un indicador de la degradación de la elastina. Esta aplicación es crucial para comprender los cambios patológicos en los trastornos del tejido conectivo más allá de la EPOC, como la fibrosis quística y el síndrome de Marfan, donde la integridad de las fibras elásticas está comprometida .
Monitoreo de las intervenciones terapéuticas
La cuantificación de la this compound en fluidos biológicos se puede utilizar para monitorear la efectividad de las intervenciones terapéuticas destinadas a reducir la descomposición de la elastina. Esta aplicación es particularmente relevante en el desarrollo de nuevos tratamientos para enfermedades caracterizadas por una degradación excesiva de la elastina .
Investigación sobre trastornos del tejido conectivo
El papel de la this compound en el tejido conectivo proporciona información sobre la integridad estructural y la resistencia de los tejidos. La investigación sobre la this compound puede conducir a una mejor comprensión de varios trastornos del tejido conectivo y al desarrollo de terapias específicas .
Técnicas de detección avanzadas
Los avances recientes en las técnicas de detección, como la electroforesis capilar de alto rendimiento con fluorescencia inducida por láser, han mejorado la sensibilidad y la especificidad de la medición de la this compound. Esto ha abierto nuevas vías para la investigación en el diagnóstico temprano y el seguimiento de enfermedades asociadas con la degradación de la elastina .
Elucidación de la patofisiología de las enfermedades pulmonares
La participación de la this compound en la renovación de las fibras elásticas pulmonares la convierte en una herramienta valiosa para elucidar la patofisiología de las enfermedades pulmonares. Al estudiar sus niveles en pacientes, los investigadores pueden obtener información sobre la progresión de las enfermedades pulmonares y el impacto de factores ambientales como el tabaquismo .
Análisis bioquímico de la matriz extracelular
El análisis bioquímico de la this compound contribuye a la comprensión de la composición y función de la matriz extracelular. Esto es esencial para comprender la mecánica de los tejidos y desarrollar biomateriales que imiten las propiedades naturales de la matriz extracelular .
Desarrollo de ensayos de diagnóstico
La especificidad de la this compound para la elastina madura la convierte en un candidato ideal para el desarrollo de ensayos de diagnóstico. Estos ensayos podrían utilizarse potencialmente para la detección temprana de enfermedades que implican la degradación de la elastina, proporcionando un medio no invasivo de diagnóstico .
Mecanismo De Acción
Direcciones Futuras
Desmosine and Isodesmosine have been extensively discussed as potentially attractive indicators of elevated lung elastic fibre turnover and markers of the effectiveness of agents with the potential to reduce elastin breakdown . Recent advances in detection techniques, including liquid chromatography tandem mass spectrometry and high-performance capillary electrophoresis with laser-induced fluorescence, are discussed . These techniques allow detection of Desmosine and Isodesmosine at very low concentration in body fluids other than urine, such as plasma or sputum, and will help the understanding of whether Desmosine and Isodesmosine are potentially useful in monitoring therapeutic intervention in COPD .
Análisis Bioquímico
Biochemical Properties
Isodesmosine is involved in the cross-linking of elastin proteins, which is essential for the elasticity and resilience of connective tissues. The compound interacts with enzymes such as lysyl-oxidase, which catalyzes the formation of cross-links between lysine residues in elastin . These cross-links are unique to mature elastin and serve as biomarkers for monitoring elastin turnover. Isodesmosine also interacts with other biomolecules, including tropoelastin, the precursor to elastin, and various matrix metalloproteinases that degrade elastin .
Cellular Effects
Isodesmosine influences various cellular processes, particularly those related to the maintenance and repair of elastic tissues. It affects cell signaling pathways involved in the synthesis and degradation of elastin, impacting gene expression and cellular metabolism . For instance, elevated levels of isodesmosine have been observed in conditions characterized by increased elastin degradation, such as chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis . This indicates its role in the regulation of elastin turnover and tissue remodeling.
Molecular Mechanism
At the molecular level, isodesmosine exerts its effects through the formation of stable cross-links between elastin molecules. These cross-links are formed by the enzymatic action of lysyl-oxidase, which facilitates the condensation of lysine residues into a pyridinium ring structure . This process enhances the mechanical properties of elastin, providing it with the necessary elasticity and strength. Additionally, isodesmosine can influence enzyme activity, either by inhibiting or activating specific enzymes involved in elastin metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isodesmosine can vary over time. The stability and degradation of isodesmosine are influenced by factors such as enzyme activity and environmental conditions. Studies have shown that isodesmosine levels can serve as indicators of long-term changes in elastin turnover and tissue remodeling . For example, increased levels of isodesmosine in body fluids have been associated with chronic conditions like COPD, reflecting ongoing elastin degradation .
Dosage Effects in Animal Models
The effects of isodesmosine vary with different dosages in animal models. At low doses, isodesmosine may support the maintenance of elastic tissue integrity, while at high doses, it could potentially lead to adverse effects such as excessive tissue remodeling or fibrosis . Threshold effects have been observed, where specific concentrations of isodesmosine are required to elicit significant biological responses. Toxicity studies in animal models are essential to determine the safe and effective dosage ranges for therapeutic applications .
Metabolic Pathways
Isodesmosine is involved in metabolic pathways related to elastin synthesis and degradation. It interacts with enzymes such as lysyl-oxidase and matrix metalloproteinases, which regulate the formation and breakdown of elastin cross-links . These interactions influence metabolic flux and metabolite levels, affecting the overall turnover of elastin in tissues. Understanding these pathways is crucial for developing therapeutic strategies targeting elastin-related disorders .
Transport and Distribution
Within cells and tissues, isodesmosine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to areas where elastin synthesis and remodeling occur . The distribution of isodesmosine is also influenced by its binding affinity to elastin and other extracellular matrix components, affecting its accumulation and activity in different tissues .
Subcellular Localization
Isodesmosine is primarily localized in the extracellular matrix, where it forms cross-links with elastin molecules. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These modifications ensure that isodesmosine is appropriately positioned to participate in elastin cross-linking and tissue remodeling processes .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of isodesmosine can be achieved through a multi-step process involving the condensation of several amino acids.", "Starting Materials": [ "L-lysine", "L-valine", "L-alanine", "L-aspartic acid", "L-threonine", "L-isoleucine" ], "Reaction": [ "Step 1: L-lysine is reacted with L-valine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form a dipeptide.", "Step 2: The dipeptide is then reacted with L-alanine in the presence of DCC and DMAP to form a tripeptide.", "Step 3: The tripeptide is then reacted with L-aspartic acid in the presence of DCC and DMAP to form a tetrapeptide.", "Step 4: The tetrapeptide is then reacted with L-threonine in the presence of DCC and DMAP to form a pentapeptide.", "Step 5: The pentapeptide is then reacted with L-isoleucine in the presence of DCC and DMAP to form isodesmosine." ] } | |
Número CAS |
991-01-5 |
Fórmula molecular |
C24H40N5O8+ |
Peso molecular |
526.6 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-[2-[(4S)-4-amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl]hexanoic acid |
InChI |
InChI=1S/C24H39N5O8/c25-16(21(30)31)4-1-2-11-29-13-14(7-9-18(27)23(34)35)12-15(8-10-19(28)24(36)37)20(29)6-3-5-17(26)22(32)33/h12-13,16-19H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37)/p+1/t16-,17-,18-,19-/m0/s1 |
Clave InChI |
RGXCTRIQQODGIZ-VJANTYMQSA-O |
SMILES isomérico |
C1=C(C=[N+](C(=C1CC[C@@H](C(=O)O)N)CCC[C@@H](C(=O)O)N)CCCC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N |
SMILES |
C1=C(C=[N+](C(=C1CCC(C(=O)O)N)CCCC(C(=O)O)N)CCCCC(C(=O)O)N)CCC(C(=O)O)N |
SMILES canónico |
C1=C(C=[N+](C(=C1CCC(C(=O)O)N)CCCC(C(=O)O)N)CCCCC(C(=O)O)N)CCC(C(=O)O)N |
| 991-01-5 | |
Descripción física |
Solid |
Sinónimos |
Isodesmosine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of isodesmosine?
A1: The molecular formula of isodesmosine is C24H36N4O8 and its molecular weight is 528.57 g/mol.
Q2: What is the structure of isodesmosine and how does it contribute to the properties of elastin?
A2: Isodesmosine is a tetrasubstituted pyridinium amino acid. It acts as a cross-linking molecule within elastin, a protein responsible for the elasticity of tissues such as lungs, arteries, and skin [, , ]. These cross-links are formed by the condensation of lysine residues and contribute significantly to the strength and recoil properties of elastin fibers [, ].
Q3: How does the presence of the pyridinium ring in isodesmosine impact its properties?
A3: The pyridinium ring in isodesmosine contributes to its unique spectroscopic properties, making it detectable by various methods including mass spectrometry and fluorescence detection [, , ]. This ring also imparts a positive charge to isodesmosine, influencing its interactions with other molecules and its role in elastin structure .
Q4: How is isodesmosine synthesized in vivo?
A4: The biosynthesis of isodesmosine, along with its isomer desmosine, is a complex process involving multiple steps. It starts with the oxidative deamination of lysine residues in tropoelastin, the soluble precursor of elastin, by the copper-dependent enzyme lysyl oxidase [, ]. This leads to the formation of reactive aldehydes, which then condense with other lysine residues to form the pyridinium ring structure characteristic of these cross-linkers . This process is crucial for the maturation of elastin and the formation of functional elastic fibers .
Q5: Why is isodesmosine considered a potential biomarker?
A5: Isodesmosine is a specific degradation product of elastin and is not found in other proteins [, ]. Its presence in bodily fluids, like urine and plasma, can therefore reflect the breakdown of elastin in the body [, , ].
Q6: What diseases are associated with elevated levels of isodesmosine?
A6: Elevated levels of isodesmosine have been detected in conditions associated with increased elastin degradation, such as chronic obstructive pulmonary disease (COPD) [, , , , , , ], cystic fibrosis [, , ], and pulmonary arterial hypertension .
Q7: Can isodesmosine levels be used to diagnose these diseases?
A7: While isodesmosine shows promise as a biomarker, more research is needed to determine its diagnostic accuracy. Current research suggests that isodesmosine levels alone may not be sufficient for diagnosis due to confounding factors and variability between individuals [, , ].
Q8: What are the challenges in using isodesmosine as a biomarker?
A8: Challenges include standardizing analytical methods, establishing reference ranges in diverse populations, and understanding the influence of factors like age, smoking status, and other health conditions on isodesmosine levels [, , , ].
Q9: How are desmosine and isodesmosine levels measured?
A9: Several analytical methods are available for measuring desmosine and isodesmosine levels in various biological samples. These include:* Radioimmunoassay (RIA): This method, while highly sensitive, requires the use of radioactive materials and specific antibodies, which can be costly and require careful handling [, ]. * High-Performance Liquid Chromatography (HPLC): This versatile technique allows for the separation and quantification of desmosine and isodesmosine in complex mixtures like urine or tissue hydrolysates [, , ]. * Mass Spectrometry (MS): This highly sensitive and specific method allows for the accurate quantification of even minute amounts of desmosine and isodesmosine in various biological matrices, including plasma, urine, and sputum [, , , ]. Isotope-dilution mass spectrometry methods further enhance the accuracy and reliability of measurements [, ]. * Capillary Electrophoresis (CE): This technique offers high resolution and sensitivity for separating and quantifying desmosine and isodesmosine [, ].
Q10: What are the advantages of using mass spectrometry for isodesmosine analysis?
A10: Mass spectrometry offers several advantages over other techniques for analyzing isodesmosine:* High Sensitivity: MS methods can detect very low concentrations of isodesmosine, making it suitable for analyzing biological samples with limited sample volume [, , ]. * High Specificity: MS can differentiate isodesmosine from other molecules with similar structures, ensuring accurate quantification [, ]. * Versatility: MS methods can be adapted to measure isodesmosine in various biological matrices, including plasma, urine, sputum, and tissue samples [, , ].
Q11: What sample preparation methods are typically used for analyzing isodesmosine?
A11: Sample preparation for isodesmosine analysis typically involves:* Hydrolysis: This step is crucial for breaking down elastin and releasing isodesmosine. Acid hydrolysis is commonly employed [, , , ].* Purification and Concentration: Techniques like solid-phase extraction are used to remove interfering substances and concentrate the analyte before analysis [, ].* Derivatization: To enhance detection sensitivity or improve chromatographic separation, isodesmosine may be chemically modified before analysis .
Q12: What are the ongoing research efforts related to isodesmosine?
A12: Research on isodesmosine continues to focus on:
- Improving analytical methods: This includes developing more sensitive, specific, and high-throughput techniques for measuring isodesmosine in various biological samples [, , ].
- Validating isodesmosine as a biomarker: Larger clinical studies are needed to establish the clinical utility of isodesmosine as a diagnostic or prognostic marker for diseases involving elastin degradation .
- Understanding the role of elastin degradation in various diseases: Research is ongoing to elucidate the mechanisms of elastin breakdown and its contribution to the pathogenesis of diseases like COPD and cystic fibrosis [, , ].
- Developing novel therapeutic strategies: Targeting elastin degradation pathways, either by inhibiting elastases or promoting elastin synthesis, is a promising avenue for developing new treatments for diseases associated with elastin loss [, ].
Q13: What are the potential implications of understanding isodesmosine and elastin degradation for future therapies?
A13: A deeper understanding of isodesmosine and its role in elastin degradation holds promise for developing:
- Targeted therapies: By targeting specific enzymes involved in elastin breakdown, such as neutrophil elastase, it may be possible to slow down or halt the progression of diseases like COPD [, ].
- Disease-modifying therapies: Strategies to promote elastin regeneration or repair could potentially restore lung function in patients with emphysema or other elastin-related disorders [, ].
- Early diagnosis and intervention: Sensitive and specific biomarkers like isodesmosine could enable the early detection of elastin breakdown, allowing for timely intervention and potentially slowing down disease progression .
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


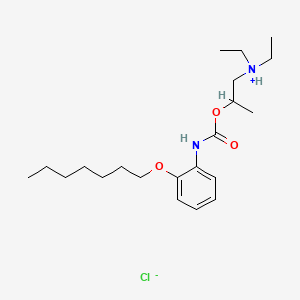
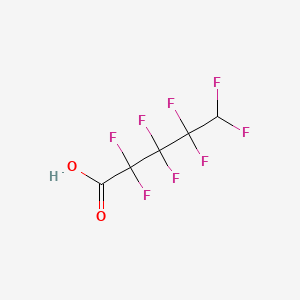



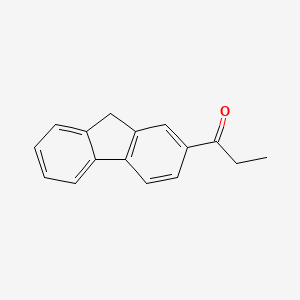
![4-[10,12-Dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1214844.png)
